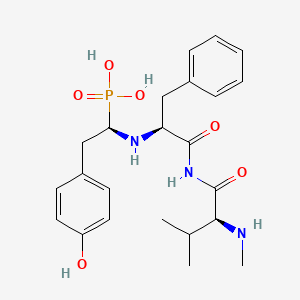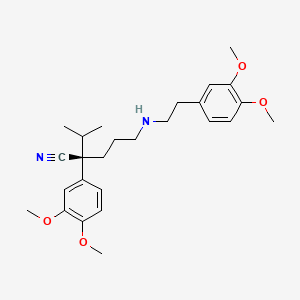
Arverapamil
Descripción general
Descripción
Arverapamil is a compound that belongs to the class of organic compounds known as phenylbutylamines . It is a single enantiomer moiety of racemic verapamil, a cardiovascular drug that has been in clinical use for 35 years . It shows preferential activity in treating the symptoms of IBS-D without the traditional cardiovascular actions of the racemic drug .
Molecular Structure Analysis
Arverapamil has the chemical formula C26H36N2O4 . It has an average weight of 440.584 and a mono-isotopic weight of 440.267507647 . It is a more polar molecular structure compared to verapamil hydrochloride .Chemical Reactions Analysis
Arverapamil undergoes O-dealkylation, a type of reaction where an alkyl group is replaced by a hydrogen atom . This reaction is facilitated by enzymes such as Cytochrome P450 2C8, Cytochrome P450 3A4, and Cytochrome P450 2D6 .Physical And Chemical Properties Analysis
Arverapamil has an average weight of 440.584 and a mono-isotopic weight of 440.267507647 . It has the chemical formula C26H36N2O4 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Pharmacokinetics in Treatment of Arrhythmias and Hypertension: Verapamil is widely used for treating supraventricular tachyarrhythmias, hypertension, and symptoms in angina pectoris. Its plasma concentrations correlate with electrophysiological and hemodynamic activity, highlighting its significance in cardiovascular therapy (Hamann, Blouin, & Mcallister, 1984).
- Metabolic Pathways: The metabolism of verapamil involves complex pathways, with its major metabolic steps comprising the formation of D-617 and norverapamil. The enzymes involved, primarily CYP3A4 and CYP1A2, play a critical role in its variable hepatic metabolism in humans (Kroemer et al., 1993).
Cellular and Molecular Mechanisms
- Inhibition of Carcinogen Activation: Resveratrol, found to inhibit aryl hydrocarbon-induced carcinogenesis, also inhibits the activity of carcinogen activating enzymes CYP1A1/CYP1A2. This highlights its potential in cancer prevention and therapy (Ciolino & Yeh, 1999).
Therapeutic Applications and Efficacy
- Effect on Exercise Tolerance in Cardiomyopathy: Verapamil improves exercise tolerance and symptoms in patients with hypertrophic cardiomyopathy, primarily by enhancing left ventricular relaxation and diastolic filling. This application underscores its therapeutic value in specific cardiac conditions (Bonow et al., 1985).
- Potential in Bipolar Disorder Treatment: Despite over 30 years of use, L-type calcium channel antagonists like verapamil have not become a mainstream therapeutic approach in bipolar disorder. Future development and evaluation of these drugs, considering their impact on calcium signaling dysfunction, are suggested for improved treatment of bipolar disorder and related phenotypes (Cipriani et al., 2016).
Innovations in Drug Delivery Systems
- Transdermal Delivery System Development: A verapamil-releasing transdermal delivery system (verapamil-TDS) was developed to improve drug delivery efficiency. This system, tested in human subjects, showed that both steady-state plasma concentration and AUC for total verapamil equivalent were proportional to the surface area of the delivery system, indicating its potential for controlled drug release (Shah et al., 1992).
Safety And Hazards
Verapamil, from which Arverapamil is derived, may cause side effects such as constipation, dizziness, headache, facial flushing, nausea, low blood pressure, edema, elevated liver enzymes, sexual dysfunction, and shortness of breath . It may also make you feel dizzy when going from a lying or sitting position to standing, increasing your risk of falls . It is not recommended in people with a slow heart rate or heart failure .
Propiedades
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQNCPKPOLASS-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316844 | |
| Record name | (R)-Norverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arverapamil | |
CAS RN |
123932-43-4 | |
| Record name | (R)-Norverapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123932-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arverapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123932434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arverapamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-Norverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORVERAPAMIL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8P56R04P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



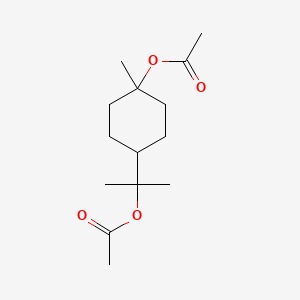
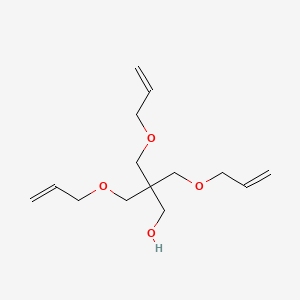

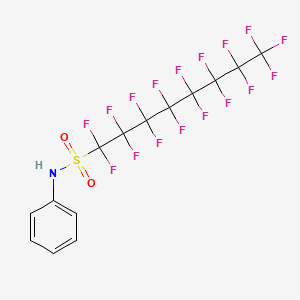
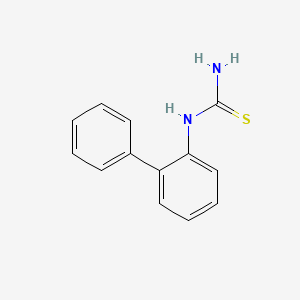
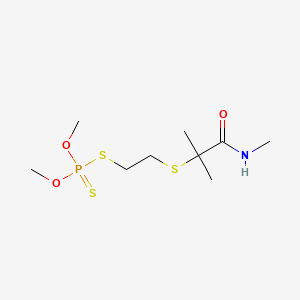
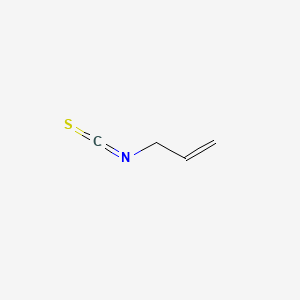
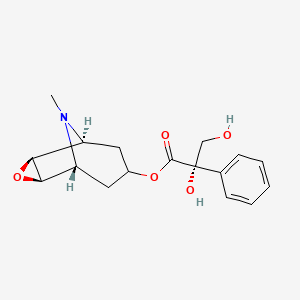
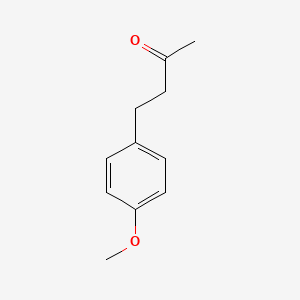
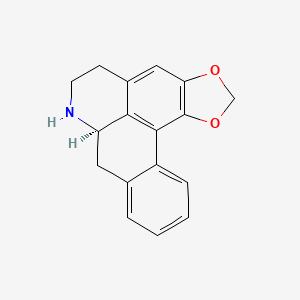
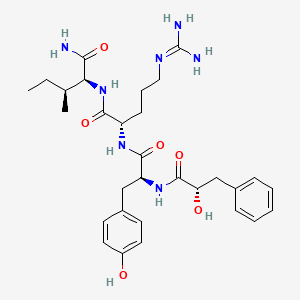
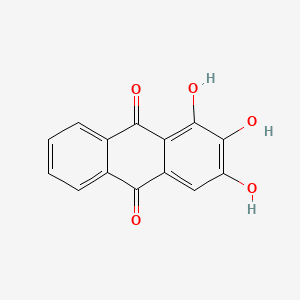
![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)
